Cas no 2034313-06-7 ([4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone)
![[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone structure](https://www.kuujia.com/scimg/cas/2034313-06-7x500.png)
[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone Chemical and Physical Properties
Names and Identifiers
-
- [4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone
- 2034313-06-7
- (4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone
- AKOS026689505
- F6475-0913
- 3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole
-
- Inchi: 1S/C21H22N4O3S/c26-21(17-5-3-8-22-20(17)28-15-7-13-27-14-15)25-11-9-24(10-12-25)19-16-4-1-2-6-18(16)29-23-19/h1-6,8,15H,7,9-14H2
- InChI Key: XETLQVUGYWKLTD-UHFFFAOYSA-N
- SMILES: C(N1CCN(C2C3=CC=CC=C3SN=2)CC1)(C1=CC=CN=C1OC1CCOC1)=O
Computed Properties
- Exact Mass: 410.14126175g/mol
- Monoisotopic Mass: 410.14126175g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 574
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 96Ų
[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6475-0913-4mg |
3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole |
2034313-06-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F6475-0913-20μmol |
3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole |
2034313-06-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F6475-0913-2mg |
3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole |
2034313-06-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F6475-0913-5mg |
3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole |
2034313-06-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F6475-0913-15mg |
3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole |
2034313-06-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F6475-0913-40mg |
3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole |
2034313-06-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F6475-0913-5μmol |
3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole |
2034313-06-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F6475-0913-50mg |
3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole |
2034313-06-7 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F6475-0913-2μmol |
3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole |
2034313-06-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F6475-0913-30mg |
3-{4-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-1,2-benzothiazole |
2034313-06-7 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone Related Literature
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
Additional information on [4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone
Research Briefing on [4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone (CAS: 2034313-06-7)
In recent years, the compound [4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone (CAS: 2034313-06-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The presence of both benzothiazole and piperazine moieties, coupled with the tetrahydrofuran (oxolane) linkage, suggests a multifaceted mechanism of action, making it a subject of intense investigation.
Recent studies have focused on elucidating the pharmacological properties of this compound, particularly its interactions with biological targets such as G-protein-coupled receptors (GPCRs) and enzymes involved in inflammatory pathways. Preliminary in vitro and in vivo data indicate that 2034313-06-7 exhibits notable affinity for serotonin and dopamine receptors, which could position it as a candidate for treating neurological disorders, including depression and schizophrenia. Additionally, its anti-inflammatory properties have been explored in models of chronic inflammatory diseases, with results suggesting a potential role in modulating cytokine production.
The synthesis and optimization of 2034313-06-7 have also been a focal point of recent research. Advances in synthetic methodologies have enabled the production of derivatives with improved pharmacokinetic profiles, such as enhanced bioavailability and metabolic stability. Structure-activity relationship (SAR) studies have identified key modifications that retain or enhance the compound's efficacy while minimizing off-target effects. These developments are critical for advancing the compound through preclinical and clinical stages.
In terms of safety and toxicity, early assessments of 2034313-06-7 have been encouraging. Acute and subchronic toxicity studies in animal models have demonstrated a favorable safety profile, with no significant adverse effects observed at therapeutic doses. However, further investigations are warranted to fully understand its long-term safety and potential drug-drug interactions. These findings underscore the compound's potential as a viable therapeutic agent, pending further validation in human trials.
Looking ahead, the research community is keenly interested in the translational potential of 2034313-06-7. Collaborative efforts between academic institutions and pharmaceutical companies are underway to expedite its development. Future studies will likely focus on expanding its therapeutic indications, optimizing formulation strategies, and exploring combination therapies. As the body of evidence grows, this compound could emerge as a cornerstone in the treatment of complex diseases, bridging the gap between chemical innovation and clinical application.
2034313-06-7 ([4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone) Related Products
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)



